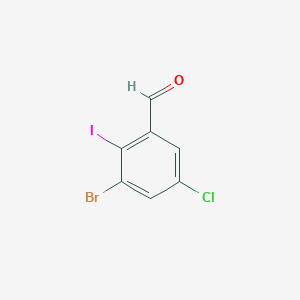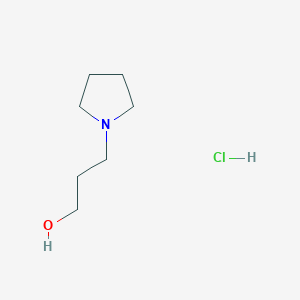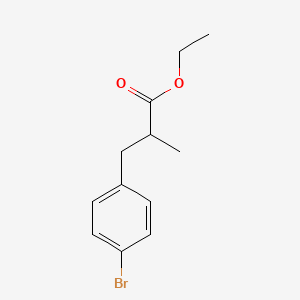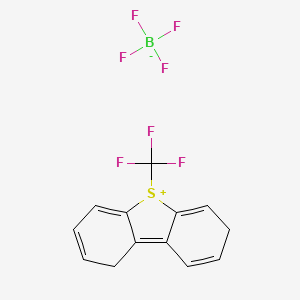
2-Benzyl benzylbromide
概要
説明
2-Benzyl benzylbromide is an organic compound characterized by the presence of a benzyl group attached to a benzene ring, which is further substituted with a bromomethyl group. This compound is a colorless liquid with lachrymatory properties, making it a potent irritant. It is primarily used as a reagent in organic synthesis for introducing benzyl groups.
準備方法
Synthetic Routes and Reaction Conditions: 2-Benzyl benzylbromide can be synthesized through the bromination of toluene derivatives. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves continuous photochemical benzylic bromination. This method uses in situ generated bromine (Br2) and is optimized for high throughput and mass efficiency. The process is carried out in a microstructured photochemical reactor using light-emitting diodes (LEDs) at 405 nm .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzaldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction: Reduction of this compound can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding benzyl alcohol.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Sodium Iodide (NaI): Used for substitution reactions.
Major Products Formed:
Benzaldehydes: Formed through oxidation.
Benzyl Iodide: Formed through substitution.
Benzyl Alcohol: Formed through reduction.
科学的研究の応用
2-Benzyl benzylbromide has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of 2-Benzyl benzylbromide primarily involves its ability to act as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to introduce benzyl groups into various substrates. This property is utilized in organic synthesis to protect functional groups such as alcohols and carboxylic acids .
類似化合物との比較
Benzyl Chloride: Similar in structure but less reactive compared to 2-Benzyl benzylbromide.
Benzyl Iodide: More reactive due to the presence of iodine, which is a better leaving group than bromine.
Xylyl Bromide: Contains additional methyl groups on the benzene ring, making it more sterically hindered.
Uniqueness: this compound is unique due to its optimal reactivity, which makes it a preferred reagent for introducing benzyl groups in organic synthesis. Its lachrymatory properties also make it useful in specific industrial applications where controlled irritation is required .
特性
IUPAC Name |
1-benzyl-2-(bromomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXVDOHKMVBODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B8216099.png)
![2,2-difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B8216121.png)








